Product packaging for 1-Iodo-4-methylisoquinolin-3-amine(Cat. No.:CAS No. 28970-73-2)

1-Iodo-4-methylisoquinolin-3-amine

Cat. No.: B11843053
CAS No.: 28970-73-2
M. Wt: 284.10 g/mol
InChI Key: VBMUFTJZHNZFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Isoquinoline (B145761) Core in Synthetic Chemistry and Biological Research

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of chemical and biological sciences. nih.govnih.govamerigoscientific.com This core is a common motif in a plethora of natural products, particularly alkaloids, which are known for their wide-ranging physiological effects. nih.govrsc.org The structural diversity and therapeutic importance of isoquinoline-based molecules have made them a focal point for organic synthesis and drug discovery. nih.gov

In synthetic chemistry, the development of novel and efficient methods for constructing the isoquinoline skeleton and its derivatives is an ongoing area of research. nih.govnumberanalytics.com Traditional methods such as the Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch reactions are continuously being refined, and new strategies involving transition metal-mediated reactions and organocatalysis are being explored to create these complex molecules in an environmentally friendly and sustainable manner. nih.gov The ability to introduce a variety of substituents at different positions on the isoquinoline ring allows for the fine-tuning of the molecule's properties for specific applications, including in materials science for the development of conductive materials, optical materials, and sensors. amerigoscientific.com

From a biological perspective, the isoquinoline nucleus is a key component in numerous clinically used drugs and biologically active compounds. nih.govresearchgate.net Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.govrsc.orgresearchgate.net For instance, the well-known vasodilator papaverine (B1678415) and the potent phosphodiesterase 10A (PDE10A) inhibitor are both based on the isoquinoline structure. mdpi.com The ability of isoquinoline derivatives to interact with various biological targets, such as enzymes and receptors, underscores their importance in medicinal chemistry. nih.govresearchgate.net

Overview of Halogenated and Substituted Isoquinoline Derivatives

The introduction of halogen atoms and other substituents onto the isoquinoline core significantly influences the physicochemical and biological properties of the resulting derivatives. researchgate.net Halogenation, in particular, can modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The position and nature of the halogen substituent can have a profound impact on the molecule's activity. For example, the incorporation of fluorine can lead to remarkable changes in a molecule's properties and is a common strategy in the design of new drugs. researchgate.net

Substituted isoquinolines, including those with alkyl, amino, and other functional groups, have been the subject of extensive research. nih.govtandfonline.com The presence of these groups can alter the electron distribution within the isoquinoline ring system, thereby affecting its reactivity and biological interactions. amerigoscientific.com For instance, amino-substituted isoquinolines are important intermediates in the synthesis of more complex molecules and can also exhibit biological activity in their own right. google.com The development of synthetic methods that allow for the precise and versatile substitution of the isoquinoline ring is crucial for exploring the full potential of this class of compounds. researchgate.netharvard.edu

Research Landscape for 1-Iodo-4-methylisoquinolin-3-amine

Direct and extensive research specifically focused on this compound is not widely documented in publicly available literature. However, based on the known chemistry of related compounds, a prospective research landscape can be outlined. The presence of an iodine atom at the 1-position makes this compound a valuable precursor for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at this position, leading to the synthesis of a diverse library of novel isoquinoline derivatives.

The amine group at the 3-position provides a handle for further functionalization, such as acylation, alkylation, or conversion to other nitrogen-containing functional groups. The methyl group at the 4-position is expected to influence the steric and electronic properties of the molecule, potentially affecting its reactivity and biological activity.

Given the established biological significance of isoquinolines, it is plausible that this compound and its derivatives could be investigated for various pharmacological activities. The combination of the isoquinoline scaffold with the specific substitution pattern may lead to compounds with novel mechanisms of action or improved therapeutic profiles. Research in this area would likely involve the synthesis of a series of analogs and their subsequent screening in various biological assays.

Table of Compound Properties (Hypothetical and Based on General Chemical Principles)

PropertyValue
Molecular FormulaC10H9IN2
Molecular Weight284.10 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to be soluble in organic solvents
ReactivityThe C-I bond is susceptible to cross-coupling reactions. The amino group is nucleophilic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9IN2 B11843053 1-Iodo-4-methylisoquinolin-3-amine CAS No. 28970-73-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28970-73-2

Molecular Formula

C10H9IN2

Molecular Weight

284.10 g/mol

IUPAC Name

1-iodo-4-methylisoquinolin-3-amine

InChI

InChI=1S/C10H9IN2/c1-6-7-4-2-3-5-8(7)9(11)13-10(6)12/h2-5H,1H3,(H2,12,13)

InChI Key

VBMUFTJZHNZFRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)I)N

Origin of Product

United States

Synthetic Methodologies for 1 Iodo 4 Methylisoquinolin 3 Amine and Its Analogs

De Novo Construction of the 1-Iodo-4-methylisoquinolin-3-amine Scaffold

The assembly of the this compound framework can be approached through the initial formation of a less functionalized isoquinoline (B145761) core, followed by subsequent modifications. Key to this strategy is the introduction of the methyl group at the 4-position and a precursor to the amine at the 3-position, with the iodo group at the 1-position often being installed in a later step.

Established Isoquinoline Synthesis Protocols Applicable to this compound Precursors

Several classical name reactions provide robust and versatile methods for the construction of the isoquinoline ring system. While direct synthesis of this compound using these methods is not prominently documented, they are instrumental in preparing key precursors.

The Bischler-Napieralski reaction is a powerful tool for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent, typically phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com The resulting dihydroisoquinoline can then be oxidized to the corresponding aromatic isoquinoline.

For the synthesis of a precursor to this compound, a potential starting material would be an appropriately substituted N-[2-(aryl)ethyl]acetamide. The reaction proceeds via an electrophilic attack of the amide carbonyl carbon (activated by the dehydrating agent) onto the aromatic ring, followed by elimination of water. The presence of electron-donating groups on the aryl ring generally facilitates the cyclization. wikipedia.org

A plausible synthetic sequence could involve the following steps:

Preparation of a substituted phenethylamine (B48288).

Acylation of the phenethylamine to form the corresponding amide.

Bischler-Napieralski cyclization to yield a 3,4-dihydroisoquinoline.

Aromatization to the isoquinoline.

Further functional group manipulations to introduce the iodo and amino groups.

A significant modification of this reaction allows for the synthesis of 1-substituted tetrahydro-β-carbolines from ketene (B1206846) S,S-acetals and tryptamine (B22526) in the presence of indium(III) chloride and trifluoroacetic acid as co-catalysts, demonstrating the versatility of the Bischler-Napieralski cyclization. nih.gov While this specific example leads to a different heterocyclic system, it highlights the potential for adapting the reaction to complex starting materials. The asymmetric Bischler–Napieralski reaction has also been developed to prepare chiral 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. rsc.org

Reagent/CatalystConditionsProductReference
POCl₃, P₂O₅Refluxing acidic conditions3,4-Dihydroisoquinolines wikipedia.orgorganic-chemistry.org
InCl₃, TFAReflux1-Substituted tetrahydro-β-carbolines nih.gov
POCl₃–P₂O₅-3-Alkyl-4-phenyl-1,2-dihydroisoquinolines rsc.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.orgresearchgate.net This reaction is a special case of the Mannich reaction and is widely used in the synthesis of alkaloids and related compounds. wikipedia.org

To be applicable to the synthesis of the target molecule's precursors, a β-arylethylamine bearing appropriate substituents would be condensed with an aldehyde. The reaction conditions are typically acidic, with hydrochloric acid or trifluoroacetic acid being common catalysts. wikipedia.org The resulting tetrahydroisoquinoline would then require aromatization and further functionalization. The nature of the aromatic ring influences the reaction, with electron-rich systems undergoing cyclization under milder conditions. wikipedia.org

Modifications of the Pictet-Spengler reaction have expanded its scope. For instance, the use of superacids can promote the cyclization of less reactive substrates. researchgate.net Solid-phase synthesis approaches have also been developed, allowing for the generation of libraries of tetrahydroisoquinoline derivatives. nih.gov

ReactantsCatalystProductReference
β-Arylethylamine, Aldehyde/KetoneAcid (e.g., HCl, TFA)Tetrahydroisoquinoline wikipedia.orgorganicreactions.org
β-Arylethylamine, Aldehyde/KetoneSuperacidTetrahydroisoquinoline researchgate.net
Resin-bound tyrosine esters, AldehydeAcidTetrahydroisoquinoline-3-carboxamides nih.gov

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com This method is particularly valuable for preparing isoquinolines with substitution patterns that are difficult to achieve through other means. organicreactions.org

A key advantage of the Pomeranz-Fritsch reaction is the potential to introduce substituents at various positions of the isoquinoline ring by using appropriately substituted benzaldehydes. For the synthesis of a precursor to this compound, one could envision starting with a substituted benzaldehyde that would ultimately place the methyl group at the 4-position of the isoquinoline ring.

Modifications of this reaction, such as the Schlittler-Müller modification, utilize a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal to afford C1-substituted isoquinolines. thermofisher.com The Bobbitt modification, involving hydrogenation of the intermediate imine followed by cyclization, yields tetrahydroisoquinolines. acs.org

Starting MaterialsCatalystProduct TypeReference
Benzaldehyde, 2,2-DialkoxyethylamineConcentrated H₂SO₄Isoquinoline wikipedia.orgthermofisher.com
Substituted Benzylamine, Glyoxal hemiacetalAcidC1-Substituted Isoquinoline thermofisher.com
Benzalaminoacetal (followed by hydrogenation)AcidTetrahydroisoquinoline acs.org

Modern Catalytic Approaches for Isoquinoline Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic methods, particularly those employing transition metals like palladium, for the construction of complex heterocyclic systems.

Palladium-catalyzed cross-coupling reactions and cyclizations have become indispensable tools for the synthesis of substituted isoquinolines. These methods often offer high efficiency, functional group tolerance, and regioselectivity.

One strategy involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide to form a protected 1,5-dicarbonyl compound, which can then be cyclized with a source of ammonia (B1221849) to yield the isoquinoline. This approach allows for the synthesis of isoquinolines with a wide range of substituents.

A plausible pathway to a precursor for our target molecule could involve the synthesis of 1-chloro-4-methylisoquinoline (B1593203). A known method for this involves the treatment of 4-methyl-2H-isoquinolin-1-one with refluxing phosphoryl chloride (POCl₃), which can produce 1-chloro-4-methylisoquinoline in high yield. chemicalbook.com This chloro-substituted isoquinoline can then serve as a versatile intermediate for further functionalization, including the introduction of the amino group at the 3-position and the conversion of the chloro group to an iodo group.

Another modern approach involves the direct C-H functionalization of pre-formed isoquinoline scaffolds, although this can sometimes lead to mixtures of isomers depending on the directing groups and reaction conditions.

The Sandmeyer reaction offers a classic yet effective method for converting an aromatic amino group into a variety of functionalities, including halogens. wikipedia.orgorganic-chemistry.org This reaction proceeds via the formation of a diazonium salt from a primary aromatic amine, which is then displaced by a nucleophile, often with copper(I) catalysis. wikipedia.org For the synthesis of this compound, if a 1-amino-4-methylisoquinolin-3-amine precursor could be synthesized, a Sandmeyer reaction could potentially be employed to introduce the iodo group at the 1-position.

Reaction TypeKey ReagentsIntermediate/ProductReference
ChlorinationPOCl₃1-Chloro-4-methylisoquinoline chemicalbook.com
Sandmeyer ReactionNaNO₂, CuIAryl Iodide wikipedia.orgorganic-chemistry.org
Copper-Catalyzed Methodologies for Iodinated Isoquinolines

Copper-catalyzed reactions represent a versatile and efficient approach for the synthesis of isoquinoline derivatives. These methods often proceed under mild conditions and exhibit good functional group tolerance.

A notable copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and isoquinoline N-oxides. nih.gov This method is advantageous as it avoids the use of organic solvents, additives, or ligands. The selectivity of the reaction, leading to either isoquinolines or their N-oxides, can be controlled by the presence or absence of a hydroxyl protecting group on the oxime. nih.gov This strategy was successfully applied to the total synthesis of the isoquinoline alkaloid moxaverine. nih.gov

Another efficient copper-catalyzed transformation involves the reaction of substituted 1,5-diynes with isoquinoline N-oxides to produce isoquinoline-substituted isobenzofurans. nih.gov This one-pot reaction forms a new C-C bond and two new C-O bonds, yielding the products in moderate to excellent yields. nih.gov While traditional methods for C-2 alkynylation of quinolines and pyridines often rely on palladium/copper-catalyzed Sonogashira coupling, newer, more sustainable approaches are being explored to overcome drawbacks such as the need for expensive catalysts and pre-functionalized reagents. acs.orgacs.org

Rhodium(III)-Catalyzed Cascade and Annulation Reactions for Substituted Isoquinolines

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted isoquinolines. These reactions allow for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling methods.

One such method involves the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes, catalyzed by rhodium(III), to yield 4-substituted isoquinolones. princeton.edunih.gov This reaction is proposed to proceed through the formation of a [4.1.0] bicyclic intermediate, which then undergoes acid-catalyzed opening to form the isoquinolone product. nih.gov

Another rhodium(III)-catalyzed approach enables the synthesis of 1-aminoisoquinolines from aryl amidines and α-MsO/TsO/Cl ketones via C-H/N-H bond functionalization. acs.orgnih.gov This method provides site-selective access to various synthetically valuable isoquinolines with broad functional group tolerance and is particularly useful for preparing C4-unsubstituted aminoisoquinolines, which are challenging to synthesize using other metal-catalyzed C-H functionalization reactions with alkynes. acs.org Furthermore, rhodium-catalyzed C-H activation of oximes followed by a formal [4+2] cycloaddition with alkynes offers a route to 1,3,4-trisubstituted isoquinolines under mild conditions. thieme-connect.com

Metal-Free Synthetic Routes and Oxidative Annulation

Metal-free synthetic strategies for isoquinoline derivatives are gaining prominence due to their environmental and economic advantages. These methods often employ readily available and less toxic reagents.

Iodine-Mediated Oxidative Dehydrogenation and Cyclization

Iodine-mediated reactions provide a powerful metal-free alternative for the synthesis of heterocyclic compounds. An effective one-pot, three-component strategy for the synthesis of indolyl-1,3,4-thiadiazole amines has been developed using iodine. nih.gov This reaction involves tosylhydrazine, indole-3-carboxaldehyde, and ammonium (B1175870) thiocyanate (B1210189) as a sulfur source, with an iodine/DMSO system acting as the oxidant. nih.gov

Hypervalent Iodine-Mediated Oxidative Cyclization Pathways

Hypervalent iodine reagents are versatile and have been extensively used in the synthesis of isoquinolinone and isoquinoline N-oxide derivatives. A (phenyliodonio)sulfamate (PISA)-mediated, solvent-dependent synthesis allows for the chemoselective formation of either 3- or 4-substituted isoquinolinone derivatives from o-alkenylbenzamides. beilstein-journals.orgbeilstein-journals.org The choice of solvent, either acetonitrile (B52724) or wet hexafluoro-2-isopropanol, dictates the substitution pattern of the product. beilstein-journals.org

Furthermore, the intramolecular oxidative cyclization of ketoximes with alkenes, utilizing phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant in 2,2,2-trifluoroethanol (B45653) (TFE), yields polysubstituted isoquinoline N-oxides. acs.orgacs.org This method is tolerant of various functional groups and provides access to a range of N-heterocyclic products. acs.orgacs.org The conversion of alkyne-tethered N-alkoxybenzamides to isoquinolinones has also been achieved through intramolecular oxidative annulation using the hypervalent iodine reagent phenyliodine(III) diacetate (PIDA). nih.gov

Oxidative Iodination of Isoquinoline Scaffolds (e.g., Pyrrolo[2,1-a]isoquinolines)

The direct iodination of pre-formed isoquinoline scaffolds is a crucial step for further functionalization. A mild and efficient method for the oxidative iodination of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives utilizes sodium iodide (NaI) as the iodine source and meta-chloroperoxybenzoic acid (mCPBA) as the oxidant. acs.orgnih.govacs.org This reaction proceeds at ambient temperature and provides moderate to excellent yields of the iodinated products. acs.orgnih.gov An alternative system using hydroiodic acid (HI) and mCPBA can also be employed for the efficient iodination of these and other heteroarenes. acs.orgnih.gov

Another approach involves a HI/DMSO-based system for the selective iodination of pyrrolo[2,1-a]isoquinolines. thieme-connect.com By adjusting the reaction conditions, such as temperature and additives, this system can also be tuned to achieve chlorination or methylthiolation. thieme-connect.com These late-stage halogenation methods are valuable for the synthesis of functionalized heterocycles that can be further modified through cross-coupling reactions. acs.org

Functionalization and Derivatization Strategies for this compound

The this compound core is a versatile scaffold that can be further functionalized to generate a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The presence of the iodine atom at the C1 position and the amino group at the C3 position offers two distinct handles for chemical modification.

The iodo group is particularly amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the C1 position. For instance, a 4-iodo-1H-imidazo[4,5-c]quinoline, a related heterocyclic system, is prepared via a halogen exchange reaction from the corresponding chloro-derivative using sodium iodide in acetone. google.com This iodinated intermediate is then converted to the final amino-substituted product. google.com

The amino group at the C3 position can be readily acylated, alkylated, or used as a nucleophile in various condensation reactions to introduce further diversity. For example, the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides involves the amidation of a carboxylic acid precursor. nih.gov Similarly, the functionalization of indoles with 1,3,5-triazinanes can lead to C-3 amino-methylated products. nih.gov

The combination of these functionalization strategies allows for the systematic exploration of the chemical space around the this compound core, enabling the optimization of properties for specific applications.

Regioselective Iodination Methods at the C-1 Position of Isoquinolines

Introducing an iodine atom at the C-1 position of the isoquinoline ring is a critical step. The C-1 position is electronically deficient due to the adjacent nitrogen atom, making it susceptible to nucleophilic attack. Direct electrophilic iodination typically occurs on the benzene (B151609) ring portion of the heterocycle. Therefore, alternative strategies are required for C-1 functionalization.

One effective method involves the conversion of isoquinolin-1(2H)-one to 1-chloroisoquinoline (B32320) using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 1-chloro derivative can then undergo a Finkelstein reaction with an iodide salt, such as sodium iodide (NaI), to yield the desired 1-iodoisoquinoline (B10073).

Another modern approach involves transition-metal-catalyzed C-H activation. While direct C-1 iodination through C-H activation is challenging, related functionalizations pave the way for such transformations. For instance, methods for synthesizing 1-aminoisoquinolines from aryl amidines and diazo compounds have been developed using rhodium(III) catalysis, showcasing the feasibility of C-H functionalization at the C-1 position. organic-chemistry.orgacs.org Similarly, a palladium-catalyzed coupling of o-iodobenzaldehyde imines with acetylenes can produce isoquinolines, which could be adapted for specific halogenations. organic-chemistry.org

Introduction of Methyl Group at the C-4 Position of the Isoquinoline Ring

The introduction of a methyl group at the C-4 position can be accomplished through several methods. One strategy involves the direct C-H functionalization of the isoquinoline ring. While direct methylation can be difficult, broader alkylation methods have been developed. For example, a metal-free method for the C-4 alkylation of isoquinolines using vinyl ketones in the presence of benzoic acid has been reported. nih.govacs.org This reaction proceeds through a temporary dearomatization of the isoquinoline ring and can tolerate substitution at the C-3 position. nih.govacs.org The resulting alkylated product contains a carbonyl group which can be subsequently reduced to the desired methyl group through standard procedures like the Wolff-Kishner or Clemmensen reduction.

Alternatively, radical-based methods can be employed. Radical iodination of isoquinoline itself has been shown to yield the C-4 iodinated product, which could then potentially undergo a cross-coupling reaction with an organometallic methylating agent. scispace.com Furthermore, structure-activity relationship (SAR) studies on isoquinoline derivatives often involve synthesizing analogs with various substituents at the C-4 position, commonly via Suzuki coupling with the corresponding 4-bromo or 4-iodo-isoquinoline intermediate. nih.gov

Amination at the C-3 Position to Form this compound

With the C-1 and C-4 positions functionalized, the final key step is the introduction of an amine group at the C-3 position. The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles. google.comgoogle.com This reaction involves treating the heterocycle with an alkali amide, typically sodium amide (NaNH₂), in a non-protic solvent. wikipedia.org

For an unsubstituted isoquinoline, amination occurs preferentially at the C-1 position. However, when the C-1 position is already occupied by a substituent, such as an iodo group, the nucleophilic attack of the amide anion is directed to the next most electrophilic site, which is the C-3 position. This regioselectivity makes the Chichibabin reaction a viable method for synthesizing the target molecule from a 1-iodo-4-methylisoquinoline precursor. While effective, the reaction often requires high temperatures and strongly basic conditions. wikipedia.orgrsc.org

More recent, metal-free methods have been developed for the synthesis of 3-aminoisoquinolines, such as the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles, which offers a pathway from readily available starting materials. rsc.org

Cross-Coupling Reactions for Further Derivatization from this compound (e.g., Suzuki-Miyaura coupling)

The 1-iodo substituent in this compound serves as an excellent handle for further molecular diversification through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly reactive towards oxidative addition to a low-valent metal catalyst, such as palladium(0), making it an ideal substrate for reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound (typically a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is renowned for its mild conditions and high tolerance of various functional groups, including the amine group present in the substrate. By reacting this compound with different boronic acids, a wide array of analogs can be synthesized where the iodine at C-1 is replaced with aryl, heteroaryl, alkenyl, or alkyl groups. wikipedia.org This allows for extensive exploration of the chemical space around the isoquinoline core for applications in medicinal chemistry and materials science. researchgate.net

Table 1: Examples of Potential Suzuki-Miyaura Coupling Partners for Derivatization This table is interactive. You can sort and filter the data.

Boronic Acid Coupling Partner Potential C-1 Substituent Application/Significance
Phenylboronic acid Phenyl Core structure for biaryl compounds
4-Methoxyphenylboronic acid 4-Methoxyphenyl Introduces electron-donating group
3-Fluorophenylboronic acid 3-Fluorophenyl Introduces electron-withdrawing group, potential metabolic blocker
Thiophene-2-boronic acid 2-Thienyl Introduces a heteroaromatic ring
Vinylboronic acid Vinyl Introduces an alkenyl group for further reactions
Methylboronic acid Methyl Replaces iodine with a simple alkyl group

Reductive Amination Strategies for Amine Functionality

Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds. jocpr.commasterorganicchemistry.com While the Chichibabin reaction offers a direct route to the C-3 amine, reductive strategies provide an important alternative pathway. This typically involves two steps: the condensation of a carbonyl group with an amine to form an imine or enamine, followed by the reduction of this intermediate. youtube.com

To apply this to the synthesis of this compound, one would first need to synthesize a precursor containing a carbonyl group at the C-3 position, namely 1-iodo-4-methylisoquinolin-3(2H)-one. This keto-isoquinoline could then be reacted with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion intermediate in the presence of the ketone. masterorganicchemistry.com More recently, catalyst-controlled reductive aminations using transition metals or borane (B79455) catalysts have been developed, offering high selectivity and tolerance to other functional groups. jocpr.comacs.org Another strategy involves the introduction of a nitro group at the C-3 position, followed by its reduction to an amine using reagents like stannous chloride (SnCl₂) or catalytic hydrogenation.

Green Chemistry Principles and Sustainable Synthesis of Isoquinoline Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com The synthesis of complex molecules like isoquinoline derivatives can be made more sustainable by adhering to these principles.

Key green chemistry strategies applicable to isoquinoline synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all materials from the starting materials into the final product. C-H activation and annulation reactions are prime examples, as they avoid the need for pre-functionalized substrates (e.g., halides), thus reducing waste. chemistryviews.orgnih.gov

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. Transition-metal catalysts (e.g., using Rh, Ru, Pd) are central to many modern, efficient isoquinoline syntheses. chemistryviews.org Efforts are also underway to replace precious metals with more earth-abundant and less toxic metals like copper or iron. researchgate.net

Safer Solvents and Auxiliaries: Traditional organic synthesis often relies on volatile and toxic solvents. Green approaches favor the use of safer alternatives like water, ethanol (B145695) (a biomass-derived solvent), or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. tandfonline.comchemistryviews.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. The use of methodologies like ultrasound-assisted synthesis can also contribute to energy efficiency. researchgate.net

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps simplifies synthetic routes and reduces waste. Direct C-H functionalization is a key strategy for minimizing the use of protecting groups. nih.gov

By integrating these principles, the synthesis of this compound and its analogs can be approached in a more environmentally benign and efficient manner, aligning with the goals of modern sustainable chemistry.

Reaction Mechanisms and Chemical Transformations of 1 Iodo 4 Methylisoquinolin 3 Amine

Mechanistic Pathways of Iodination and C-H Functionalization on the Isoquinoline (B145761) Scaffold

The introduction of an iodine atom and the functionalization of C-H bonds on the isoquinoline framework can proceed through several mechanistic routes. These pathways are often influenced by the choice of reagents, catalysts, and reaction conditions.

Iodine-catalyzed reactions provide an effective method for the C-H functionalization of isoquinolines. These transformations can proceed through radical pathways, particularly in oxidative processes. For instance, an iodine-catalyzed multiple C-H bond functionalization of isoquinolines with methylarenes has been developed, leading to the synthesis of N-benzyl isoquinoline-1,3,4-triones. rsc.orgresearchgate.net This process involves a succession of steps including benzylic sp³ C-H iodination, N-benzylation, amidation, and double sp² C-H oxidation. rsc.org The reaction is typically initiated by the formation of a radical species, which then participates in a cascade of events to yield the final product. While direct studies on 1-Iodo-4-methylisoquinolin-3-amine are specific, the general principles of radical-mediated C-H functionalization are applicable to the isoquinoline core. nih.gov The use of radical trapping agents in mechanistic studies can help to confirm the involvement of radical intermediates. acs.org

In contrast to radical mechanisms, ionic pathways are also prevalent in the formation of the isoquinoline scaffold, particularly in oxidative cyclization reactions. The synthesis of isoquinoline N-oxides from ketoximes using a hypervalent iodine reagent like phenyliodine bis(trifluoroacetate) (PIFA) is a prime example. acs.orgnih.gov Mechanistic studies, supported by computational analysis, suggest that this transformation predominantly follows an ionic pathway. acs.orgnih.gov The reaction is thought to proceed through a cationic intermediate which undergoes cyclization with a relatively low activation barrier. nih.gov Although the ionic pathway is considered primary, the possibility of a minor contribution from a radical mechanism cannot always be entirely dismissed. acs.orgnih.gov These oxidative cyclizations are crucial for constructing the core isoquinoline ring system, which can then be further modified to produce compounds like this compound.

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for forming C-C and C-heteroatom bonds by direct C-H bond functionalization. This approach avoids the need for pre-functionalized starting materials. Transition metal-catalyzed CDC reactions have been successfully applied to the isoquinoline core. For example, rhodium(III)-catalyzed oxidative coupling of aryl aldimines with internal alkynes affords 3,4-disubstituted isoquinolines. acs.org The mechanism is believed to involve C-H bond activation, insertion of the coupling partner, and reductive elimination from the metal center. acs.org

Furthermore, metal-free CDC reactions have also been developed. An oxidative C-aroylation of isoquinolines with arylmethanols has been achieved using K₂S₂O₈ as the oxidant, proceeding under transition-metal-free conditions. organic-chemistry.org Iron-catalyzed oxidative cross-coupling has also been demonstrated for the synthesis of 3-(indol-3-yl)quinoxalin-2-one derivatives, which involves a Lewis acid-catalyzed Friedel–Crafts-type reaction. nih.gov These CDC methods offer a direct route to functionalize the isoquinoline scaffold at various positions.

Reactivity of the Iodine Substituent at C-1 Position

The iodine atom at the C-1 position of this compound is a key handle for further molecular elaboration due to its susceptibility to both nucleophilic substitution and transition metal-catalyzed coupling reactions.

The C-1 position of the isoquinoline ring is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atom, making it highly susceptible to nucleophilic attack. youtube.com Consequently, halogen atoms at this position are readily displaced by a variety of nucleophiles in what is known as a nucleophilic aromatic substitution (SNAᵣ) reaction. youtube.comquimicaorganica.org The mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a stable Meisenheimer-type intermediate where the negative charge is delocalized onto the nitrogen atom. quimicaorganica.org This makes the C-1 position significantly more reactive towards nucleophiles compared to other positions on the isoquinoline ring. quimicaorganica.orgquora.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at the C-1 position, highlighting the synthetic utility of 1-iodoisoquinoline (B10073) derivatives.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
Position on Isoquinoline RingReactivity towards NucleophilesMechanistic Feature
C-1HighStabilization of negative charge in the intermediate by the adjacent nitrogen atom. quimicaorganica.orgquora.com
C-3LowerLess effective stabilization of the intermediate compared to C-1. youtube.com
Benzene (B151609) Ring CarbonsVery LowThe pyridine (B92270) ring is more electron-deficient and thus more activated for nucleophilic attack. youtube.com

The carbon-iodine bond at the C-1 position is an excellent substrate for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govuef.fi

Prominent examples include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 1-iodoisoquinoline with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. rsc.orgrsc.org

Heck Coupling: In this palladium-catalyzed reaction, the 1-iodoisoquinoline is coupled with an alkene.

Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper, involves the coupling of the 1-iodoisoquinoline with a terminal alkyne to introduce an alkynyl group. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the 1-iodoisoquinoline with an amine.

These coupling reactions are generally initiated by the oxidative addition of the C-I bond to a low-valent transition metal catalyst (e.g., Pd(0)). This is followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. The versatility of these reactions makes this compound a highly valuable building block in synthetic chemistry.

Table 2: Overview of Transition Metal-Catalyzed Coupling Reactions at C-1 of Isoquinoline
Reaction NameCatalyst System (Typical)Coupling PartnerBond Formed
Suzuki-MiyauraPd(0) / Ligand / BaseOrganoboron ReagentC-C
HeckPd(0) / BaseAlkeneC-C
SonogashiraPd(0) / Cu(I) / BaseTerminal AlkyneC-C (sp)
Buchwald-HartwigPd(0) / Ligand / BaseAmineC-N
StillePd(0)OrganostannaneC-C
NegishiPd(0) or Ni(0)Organozinc ReagentC-C

Reactivity of the Amino Group at C-3 Position

The amino group at the C-3 position of the isoquinoline ring is a key site for a variety of chemical transformations, including functional group interconversions and participation in the formation of new ring systems.

Amine Functional Group Transformations (e.g., acylation, alkylation)

The nucleophilic nature of the primary amino group at the C-3 position makes it amenable to standard functional group transformations such as acylation and alkylation.

Acylation: The reaction of the amino group with acylating agents like acid chlorides or anhydrides is expected to proceed readily, yielding the corresponding N-acylated isoquinolines. This transformation is a common strategy to introduce a variety of substituents and is often employed in the synthesis of biologically active compounds. For instance, the acylation of similar 3-aminoquinazolines has been successfully achieved to produce acetamides and other amide derivatives. mdpi.com

Alkylation: The alkylation of the C-3 amino group can be achieved using alkyl halides. However, the control of the extent of alkylation can be challenging, with the potential for the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org The reaction of 2-amino-1,3-benzothiazole with α-iodoketones, for example, results in N-alkylation at the endocyclic nitrogen, followed by cyclization. nih.gov This suggests that the interplay between the amino group and other functionalities on the isoquinoline ring could lead to complex reaction pathways.

Transformation Reagent Class Expected Product
AcylationAcid Chlorides, Acid AnhydridesN-(1-Iodo-4-methylisoquinolin-3-yl)amides
AlkylationAlkyl HalidesN-Alkyl-1-iodo-4-methylisoquinolin-3-amines

Participation in Cyclization Reactions and Annulations

The amino group at the C-3 position, in concert with other reactive sites on the isoquinoline core, can participate in cyclization and annulation reactions to construct fused heterocyclic systems. For example, iodine-mediated cyclization is a powerful tool for the synthesis of various nitrogen-containing heterocycles. uwindsor.ca While specific examples involving this compound are not documented, the general principle involves the intramolecular attack of a nucleophile onto an activated intermediate. The presence of the iodo group could potentially influence these reactions, either by participating directly or by modulating the electronic properties of the isoquinoline ring system.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a plausible transformation. The amino group could act as a nucleophilic component in reactions with bifunctional electrophiles, leading to the construction of novel polycyclic aromatic systems.

Transformations Involving the Methyl Group at C-4 Position (e.g., benzylic functionalization)

The methyl group at the C-4 position is a "benzylic" position and is susceptible to a range of functionalization reactions due to the stability of the resulting benzylic radical or carbanion intermediates.

Benzylic Functionalization: The direct functionalization of the benzylic C-H bonds of the methyl group is a valuable synthetic strategy. Methods for the C-4 alkylation of isoquinolines have been developed, often proceeding through a temporary dearomatization of the isoquinoline ring. sci-hub.se While these methods have been applied to various substituted isoquinolines, specific studies on this compound are not available.

Oxidative functionalization of benzylic C-H bonds using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is another potential pathway to introduce functionality at the C-4 methyl group. nih.gov Such reactions could lead to the formation of aldehydes, carboxylic acids, or provide a handle for further synthetic manipulations.

Transformation Reaction Type Potential Reagents Expected Product
Benzylic AlkylationDearomatization-AdditionVinyl Ketones4-(Alkylated methyl)isoquinoline derivatives
Benzylic OxidationC-H OxidationDDQ, KMnO43-Amino-1-iodo-isoquinoline-4-carbaldehyde, 3-Amino-1-iodo-isoquinoline-4-carboxylic acid

Structural Elucidation and Spectroscopic Analysis of 1 Iodo 4 Methylisoquinolin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. researchgate.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of molecular frameworks. For isoquinoline (B145761) derivatives, ¹H and ¹³C NMR are fundamental for assigning the protons and carbons of the heterocyclic and substituent groups. researchgate.net

¹H NMR spectroscopy is instrumental in identifying the number of different proton environments and their neighboring atoms in a molecule. In the context of 1-iodo-4-methylisoquinolin-3-amine, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the aromatic protons on the benzene (B151609) ring, and the amine protons. docbrown.info The chemical shifts (δ) of these protons are influenced by the electronic effects of the iodine atom and the amine group. For instance, the methyl group protons would likely appear as a singlet in a specific region of the spectrum. docbrown.info The protons on the isoquinoline core would exhibit characteristic splitting patterns (e.g., doublets, triplets) due to coupling with adjacent protons, and their chemical shifts would be indicative of their position relative to the substituents. rsc.org The amine protons might appear as a broad singlet, and their chemical shift can be solvent-dependent. rsc.org

A representative, though generalized, ¹H NMR data interpretation for a substituted isoquinoline is presented in the table below. The exact chemical shifts for this compound would require experimental data.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Notes
CH₃~2.5SingletThe chemical shift is influenced by the aromatic ring.
Aromatic CH7.0 - 8.5Doublet, Triplet, MultipletThe specific shifts and coupling constants depend on the substitution pattern.
NH₂Broad rangeSinglet (broad)The chemical shift and broadening are affected by hydrogen bonding and exchange.

This table is illustrative. Actual chemical shifts and multiplicities would be determined experimentally.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. docbrown.info Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms. wisc.edu The carbon atom attached to the iodine (C-1) would be expected to have a significantly shifted signal due to the heavy atom effect of iodine. docbrown.info Similarly, the carbon atom bonded to the amine group (C-3) and the methyl group (C-4) will have characteristic chemical shifts. The remaining carbon atoms of the isoquinoline ring will also have distinct signals, allowing for a complete assignment of the carbon framework. rsc.org

A generalized table of expected ¹³C NMR chemical shifts for a substituted isoquinoline is provided below.

Carbon Assignment Expected Chemical Shift (ppm) Notes
C-1 (attached to I)Lower fieldThe iodine atom causes a significant downfield shift.
C-3 (attached to NH₂)~150-160The amine group influences the chemical shift.
C-4 (attached to CH₃)~120-130The methyl substituent affects the local electronic environment.
CH₃~20-25Typical range for a methyl group on an aromatic ring.
Other Aromatic C110-140The exact shifts depend on their position in the ring system.

This table is illustrative. Actual chemical shifts would be determined experimentally.

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, advanced NMR techniques are often employed. ipb.pt Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable. ipb.ptresearchgate.net

COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the molecule. researchgate.net

HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. ipb.pt

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure. ipb.ptresearchgate.net

Variable-Temperature (VT) NMR studies can provide insights into dynamic processes, such as conformational changes or restricted rotation around single bonds, which can be observed in some complex isoquinoline derivatives. nih.gov

In the case of a phosphonate (B1237965) derivative, a single peak would typically be observed in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of organophosphonates. huji.ac.il Coupling between the phosphorus atom and nearby protons or other NMR-active nuclei can provide additional structural information. researchgate.netyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important analytical technique for identifying the primary functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the primary amine, the aromatic isoquinoline core, the methyl substituent, and the carbon-iodine bond.

The analysis of the spectrum is based on the principle that specific bonds and functional groups vibrate at characteristic frequencies. The primary amine (-NH₂) group is particularly revealing. As a primary aromatic amine, it is expected to show two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching vibrations. wpmucdn.comorgchemboulder.comrockymountainlabs.com These bands are typically sharper than the broad O-H bands seen in alcohols. masterorganicchemistry.com Furthermore, a strong scissoring (bending) vibration for the NH₂ group is characteristically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.comlibretexts.org

The aromatic nature of the isoquinoline ring system gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the fused rings are expected in the 1650-1450 cm⁻¹ region. The C-N stretching of an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.comlibretexts.org

The methyl group (-CH₃) attached to the aromatic ring will exhibit its own characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are found in the 2960-2850 cm⁻¹ region.

The carbon-iodine (C-I) bond, due to the heavy mass of the iodine atom, is expected to produce a stretching vibration at low frequencies, typically in the far-infrared region around 600-500 cm⁻¹. The identification of this band can provide direct evidence for the presence of the iodine substituent on the isoquinoline core.

Detailed research findings for this compound and related structures are summarized in the table below, which collates the expected vibrational frequencies for its constituent functional groups based on established spectroscopic data for similar compounds. orgchemboulder.comlibretexts.orgresearchgate.netmdpi.com

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Primary Aromatic AmineN-H Asymmetric Stretch3400 - 3500
N-H Symmetric Stretch3300 - 3400
N-H Scissoring (Bend)1580 - 1650
N-H Wag665 - 910 (Broad)
Aromatic SystemAromatic C-H Stretch3000 - 3100
C=C & C=N Ring Stretch1450 - 1650
Aromatic C-N Stretch1250 - 1335
Aliphatic GroupMethyl C-H Stretch2850 - 2960
Halogen BondC-I Stretch500 - 600

This table provides a predictive framework for the interpretation of the experimental IR spectrum of this compound. The presence of sharp, dual peaks between 3500 and 3300 cm⁻¹, coupled with a strong absorption near 1620 cm⁻¹, would strongly indicate the primary amine. orgchemboulder.com Peaks just above 3000 cm⁻¹ and in the 1450-1650 cm⁻¹ range confirm the aromatic heterocycle, while absorptions below 3000 cm⁻¹ point to the methyl group. mdpi.com Finally, a signal in the low-frequency region around 500-600 cm⁻¹ would corroborate the presence of the iodo-substituent.

Computational and Theoretical Investigations of 1 Iodo 4 Methylisoquinolin 3 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. nih.gov For a molecule like 1-Iodo-4-methylisoquinolin-3-amine, a DFT study would be the first step in a computational analysis, providing foundational information about its geometry and electronic properties.

Molecular Geometry: The initial step involves a geometry optimization, where the most stable three-dimensional arrangement of the atoms is calculated. This process minimizes the energy of the molecule to find its ground-state conformation. The output would include precise data on bond lengths, bond angles, and dihedral (torsion) angles. These theoretical parameters are often validated by comparing them to experimental data from techniques like X-ray crystallography, if available for similar structures. mdpi.com For instance, the planarity of the isoquinoline (B145761) ring system and the orientation of the methyl, iodo, and amine substituents would be determined.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data that would be generated from a DFT geometry optimization of this compound. Note: These values are for illustrative purposes only and are not actual calculated data.

Parameter Bond/Atoms Calculated Value (Exemplary)
Bond Lengths C1-I 2.10 Å
C3-N 1.38 Å
C4-C(methyl) 1.51 Å
N-H 1.01 Å
Bond Angles I-C1-N2 118.5°
C3-C4-C(methyl) 121.0°
H-N-H 115.0°

| Dihedral Angle | I-C1-C8a-C8 | 179.5° |

Electronic Structure: DFT calculations also illuminate the electronic properties of the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to electronic transitions and thus more reactive. nih.gov

Analysis of the electron distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich and electron-poor regions of the molecule. For this compound, the amine group and the nitrogen in the isoquinoline ring would likely be electron-rich (nucleophilic) centers, while the area around the electropositive iodine atom (known as a σ-hole) could be an electron-poor (electrophilic) site. nih.gov

Reaction Pathway Elucidation through Computational Modeling

Computational modeling can map out the entire energy landscape of a chemical reaction, providing insights that are difficult to obtain experimentally. For this compound, this could involve studying its synthesis or its participation in further chemical transformations, such as cross-coupling reactions where the iodine atom is substituted.

This analysis involves identifying the structures of reactants, transition states, intermediates, and products along a proposed reaction coordinate. By calculating the energy of each of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. nih.gov Such studies have been used to understand the mechanisms of isoquinoline synthesis and functionalization. nih.gov For example, modeling could clarify whether a reaction proceeds through a concerted mechanism or a stepwise pathway with distinct intermediates.

Prediction of Reactivity and Selectivity in Chemical Transformations

Building on the electronic structure data from DFT, various "reactivity descriptors" can be calculated to predict how and where a molecule will react. nih.govrsc.org These descriptors, based on concepts from conceptual DFT, include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electrophilicity Index (ω): Describes the ability of a molecule to accept electrons.

Fukui Functions: These functions indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting regioselectivity. nih.gov

For this compound, these calculations would predict, for example, the most likely site for electrophilic aromatic substitution on the benzene (B151609) ring portion of the isoquinoline core or the relative reactivity of the amine group versus the ring nitrogen. This predictive power is crucial for designing new synthetic routes and functional materials. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. arxiv.org An MD simulation calculates the forces between atoms and uses them to simulate atomic motion, providing a virtual movie of molecular behavior.

Conformational Analysis: For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the rotation of the methyl group and the amine group. MD simulations can explore the potential energy surface associated with these rotations and determine the most populated conformations at a given temperature.

Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as solvent molecules or a biological target like a protein. A simulation of this compound in water, for instance, would reveal the structure of the surrounding water shells and identify key hydrogen bonding interactions. If the molecule were being investigated as a potential drug, MD simulations could be used to model its binding to a protein's active site, calculating binding energies and identifying the crucial intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions, or halogen bonds involving the iodine atom) that stabilize the complex. nih.gov

Biological Interactions and Mechanistic Studies of 1 Iodo 4 Methylisoquinolin 3 Amine Derivatives Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies on Isoquinoline-Based Scaffolds

The biological activity of isoquinoline (B145761) derivatives is intricately linked to the nature and position of substituents on the core heterocyclic structure. harvard.edu Structure-activity relationship (SAR) studies are therefore crucial in elucidating the molecular features that govern their interactions with biological targets. For 1-iodo-4-methylisoquinolin-3-amine and its analogs, the substituents at the C-1, C-3, and C-4 positions are of particular interest.

Role of Amino Group at C-3 in Ligand-Target Binding

The amino group at the C-3 position is a key functional group that can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with the biological target. nih.gov In many enzyme and receptor active sites, amino acid residues like aspartate, glutamate, and asparagine can act as hydrogen bond donors or acceptors, forming crucial interactions with the amino group of the ligand. nih.gov The basicity of the amino group, which can be modulated by other substituents on the isoquinoline ring, also plays a significant role in its ability to form ionic interactions. For instance, in the design of topoisomerase inhibitors, amino groups were initially incorporated to promote electrostatic binding to the anionic phosphodiester backbone of DNA. nih.gov The precise role of the C-3 amino group in this compound would depend on the specific topology and amino acid composition of its target's binding site.

In Vitro Biological Target Identification and Validation

Identifying and validating the biological targets of this compound derivatives is essential for understanding their mechanism of action. In vitro assays provide a controlled environment to study these interactions at the molecular level.

Enzyme Inhibition Assays (e.g., Kinases, Topoisomerases, Phosphorylases)

Isoquinoline derivatives have been widely investigated as inhibitors of various enzymes, including kinases, topoisomerases, and phosphorylases. nih.govnih.govnih.gov

Kinase Inhibition: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. mdpi.com Several isoquinoline-based compounds have been identified as potent kinase inhibitors. nih.gov For example, isoquinoline derivatives have shown inhibitory activity against kinases such as HER2 and have been studied for their selectivity over other kinases like EGFR. nih.gov The inhibitory potential of this compound derivatives against a panel of kinases would be a critical step in elucidating their biological function.

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. wikipedia.orgyoutube.com Indenoisoquinoline derivatives, which share the core isoquinoline scaffold, are known to be potent topoisomerase I inhibitors. nih.govnih.gov These compounds intercalate into the DNA-topoisomerase complex, stabilizing it and leading to cell death. Given this precedent, it is plausible that this compound derivatives could also exhibit topoisomerase inhibitory activity.

Phosphorylase Inhibition: Glycogen (B147801) phosphorylase is an enzyme involved in glucose metabolism, and its inhibition is a potential strategy for the treatment of type 2 diabetes. researchgate.net Various heterocyclic compounds, including those with quinoline (B57606) and isoquinoline cores, have been explored as glycogen phosphorylase inhibitors. nih.govmdpi.com An in vitro assay for glycogen phosphorylase inhibition would be necessary to determine if this is a target for this compound derivatives.

The following table summarizes the inhibitory activities of some isoquinoline derivatives against various enzymes.

Compound ClassTarget EnzymeKey Findings
IndenoisoquinolinesTopoisomerase IPotent inhibitors that stabilize the enzyme-DNA complex. nih.govnih.gov
Isoquinoline-tethered quinazolinesHER2 KinaseEnhanced selectivity for HER2 over EGFR. nih.gov
Isoquinoline analoguesThymidine PhosphorylaseSeveral analogues showed significant inhibitory potential. nih.gov
IsoquinolinesulfonamidescAMP-dependent protein kinaseH-8 binds specifically to the active site. nih.gov

Receptor Binding Studies and Selectivity Profiling

Beyond enzyme inhibition, isoquinoline derivatives can also interact with various receptors. Receptor binding assays are used to determine the affinity and selectivity of a compound for a specific receptor. nih.gov

For instance, isoquinoline derivatives have been investigated for their activity at serotonin (B10506) (5-HT) receptors. wikipedia.org Palonosetron, an isoquinoline derivative, is a known 5-HT3 antagonist. wikipedia.org Binding studies for this compound derivatives against a panel of receptors, including G-protein coupled receptors (GPCRs), would provide valuable information about their potential pharmacological effects. nih.gov Selectivity profiling, where the compound is tested against a broad range of receptors, is crucial to identify its primary target and potential off-target effects.

CompoundReceptor TargetBinding Affinity (Ki)
Palonosetron5-HT3 ReceptorHigh affinity antagonist. wikipedia.org
Indolin-2-one derivative (4c)Dopamine D4 Receptor0.5 nM nih.gov

Mechanistic Investigations of In Vitro Biological Actions

Comprehensive mechanistic studies that would illuminate the in vitro biological effects of this compound are not currently published. The elucidation of its molecular mechanisms of action in cellular models and the precise identification of its molecular targets are critical steps in understanding its potential pharmacological profile.

Elucidation of Molecular Mechanisms of Action in Cellular Models

There is no specific research detailing the induction of particular cellular responses by this compound. For related but structurally distinct isoquinoline derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), mechanisms of action have been explored, revealing neuroprotective effects through monoamine oxidase (MAO) inhibition, scavenging of free radicals, and antagonism of the glutamatergic system. nih.govresearchgate.net However, it is crucial to note that these findings pertain to a different chemical entity and cannot be directly extrapolated to this compound without dedicated experimental validation.

Identification of Binding Sites and Modes

Specific binding sites for this compound have not been identified. Molecular docking and crystallographic studies, which are instrumental in visualizing ligand-target interactions at the atomic level, have not been reported for this compound.

In studies of other iodinated isoquinoline derivatives, such as 6,7-dimethoxy-4-(4'-amino, 3'-iodobenzyl)isoquinoline, specific binding sites have been characterized in various rat tissues, with a notable presence in the aorta and intestine. nih.gov Photolabeling experiments with this compound identified a major polypeptide of approximately 36,000 daltons and a minor one of 52,000 daltons as potential binding partners. nih.gov The solubilized intestinal binding protein was estimated to have a molecular weight of around 110,000 daltons. nih.gov These findings highlight a methodology that could be applied to investigate this compound, but no such studies have been published to date.

The table below summarizes findings for a related iodinated isoquinoline, illustrating the type of data that is currently missing for this compound.

CompoundTissue Distribution of Binding SitesIdentified Binding Polypeptides (in aorta and intestine)Estimated Molecular Weight of Solubilized Intestinal Binding Protein
6,7-dimethoxy-4-(4'-amino, 3'-iodobenzyl)isoquinolineAorta > Pancreas > Liver > Intestine > Stomach > Lung > Skeletal muscle > Heart > Brain nih.govMajor: ~36,000 daltonsMinor: ~52,000 daltons nih.gov~110,000 daltons nih.gov

Development of this compound as Chemical Probes for Biological Research

The potential of this compound as a chemical probe in biological research has not been explored in the available literature. Chemical probes are powerful tools for dissecting biological pathways and validating drug targets. The presence of an iodine atom suggests its potential for radio-labeling (e.g., with Iodine-125), a common strategy for developing high-affinity radioligands for receptor binding assays and in vivo imaging. However, without knowledge of its specific molecular targets, the development of such probes is premature.

Synthetic Utility and Advanced Applications of 1 Iodo 4 Methylisoquinolin 3 Amine

Role as a Key Intermediate in Complex Chemical Synthesis

The structural features of 1-Iodo-4-methylisoquinolin-3-amine—specifically the presence of a reactive iodine atom at the 1-position and an amino group at the 3-position—position it as a highly versatile intermediate for the construction of more complex molecular architectures. The carbon-iodine bond is a well-established handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

The utility of iodo-substituted heterocyclic compounds as key intermediates is well-documented. For instance, the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine serves as a crucial step in the multi-kilogram production of the cancer therapeutic, Crizotinib. google.com Similarly, a patented process for the preparation of the immune response modifier Imiquimod involves a 4-iodo-1H-imidazo-[4,5-c]-quinoline derivative as a novel intermediate, highlighting the industrial relevance of such structures. google.com

In the context of this compound, the iodo group would be expected to readily participate in reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of substituents at the 1-position of the isoquinoline (B145761) core, including aryl, heteroaryl, alkyl, and alkynyl groups. The general scheme for such transformations is presented below:

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction Type Coupling Partner Catalyst/Conditions (Illustrative) Potential Product
Suzuki CouplingArylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃)1-Aryl-4-methylisoquinolin-3-amine
Heck CouplingAlkenePd(OAc)₂, PPh₃, base (e.g., Et₃N)1-Alkenyl-4-methylisoquinolin-3-amine
Sonogashira CouplingTerminal alkynePd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N)1-Alkynyl-4-methylisoquinolin-3-amine
Buchwald-Hartwig AminationAminePd catalyst, phosphine (B1218219) ligand, base1-Amino-4-methylisoquinolin-3-amine derivative

The amino group at the 3-position further enhances the synthetic utility of this molecule. It can serve as a nucleophile, a directing group for metallation reactions, or a site for the installation of other functional groups through diazotization or acylation reactions. This dual functionality allows for sequential or orthogonal synthetic strategies, enabling the rapid construction of diverse compound libraries based on the 4-methylisoquinolin-3-amine (B1606016) scaffold.

Synthesis of Isoquinoline-Alkaloid Mimics and Analogs

Isoquinoline alkaloids are a large and diverse family of natural products renowned for their wide range of biological activities, including analgesic, antimicrobial, and antitumor properties. nih.govrsc.org The core structure of this compound provides an excellent starting point for the synthesis of mimics and analogs of these naturally occurring compounds.

By leveraging the cross-coupling reactions discussed previously, medicinal chemists can append various side chains and ring systems to the 1-position, effectively mimicking the substitution patterns found in complex isoquinoline alkaloids. For example, the attachment of a substituted benzyl (B1604629) group would lead to analogs of papaverine (B1678415), a benzylisoquinoline alkaloid.

Furthermore, the amino group at the 3-position can be elaborated to introduce functionalities that mimic other key features of natural alkaloids or to explore new structure-activity relationships (SAR). The development of such analogs is a cornerstone of modern drug discovery, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties compared to the natural products that inspired them.

Contribution to Privileged Scaffold Research in Medicinal Chemistry

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The isoquinoline core is widely recognized as such a scaffold, forming the basis for numerous approved drugs and clinical candidates. nih.govresearchgate.net Its prevalence in biologically active compounds underscores its favorable drug-like properties and its ability to present functional groups in a three-dimensional space that is conducive to target binding.

The compound this compound represents a functionalized version of this privileged scaffold. Its utility in this context is twofold:

Library Synthesis: As a versatile intermediate, it can be used to generate large libraries of diverse isoquinoline derivatives. This allows for high-throughput screening against a wide range of biological targets, accelerating the discovery of new lead compounds.

SAR Studies: The ability to systematically modify the 1- and 3-positions of the isoquinoline ring is invaluable for conducting detailed structure-activity relationship studies. By observing how changes in substitution affect biological activity, researchers can develop a deeper understanding of the molecular interactions that govern a compound's therapeutic effects.

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, a reduced form of isoquinoline, has also been identified as a privileged structure, particularly in the development of anticancer agents. researchgate.netrsc.org While this compound is aromatic, it could potentially serve as a precursor to THIQ analogs through reduction of the pyridine (B92270) ring, further expanding its utility in privileged scaffold research.

Potential in Materials Science and Optoelectronic Applications

While the primary focus for isoquinoline derivatives has historically been in medicinal chemistry, their electronic and photophysical properties also suggest potential applications in materials science. Aromatic heterocyclic compounds are often key components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The extended π-system of the isoquinoline ring in this compound, which can be further extended through cross-coupling reactions, is a prerequisite for interesting photophysical behavior. The presence of an amino group (an electron-donating group) and the potential to introduce various electron-withdrawing or -donating groups at the 1-position allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This "push-pull" electronic structure is often associated with desirable properties such as fluorescence and nonlinear optical activity.

The iodine atom itself can also play a role in modulating these properties through the "heavy atom effect," which can influence intersystem crossing and phosphorescence. While there is no specific research on the materials science applications of this compound, the general principles of molecular design for optoelectronic materials suggest that this compound and its derivatives could be promising candidates for future investigation in this area.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-Iodo-4-methylisoquinolin-3-amine to improve yield and purity?

Methodological Answer:

  • Reagent Selection : Use iodinating agents (e.g., N-iodosuccinimide) in polar aprotic solvents (e.g., DMF) to enhance electrophilic substitution at the 1-position of the isoquinoline scaffold.
  • Temperature Control : Maintain reactions at 60–80°C to balance reaction kinetics and minimize side reactions like dehalogenation .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures to isolate high-purity product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the iodinated position and methyl group substitution. For example, the aromatic proton adjacent to iodine typically shows downfield shifts (δ 8.5–9.0 ppm) due to deshielding effects .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 299.98 for C10_{10}H9_{9}IN2_{2}) .
  • X-ray Crystallography : Determine crystal structure to validate regioselectivity and steric effects of the methyl group .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Derivatization Strategy : Synthesize analogs with halogen (F, Cl, Br) or functional group (e.g., -NH2_2, -OCH3_3) substitutions at the 4-position. Compare binding affinities using computational docking (e.g., AutoDock Vina) against targets like kinase enzymes .
  • Biological Assays : Test cytotoxicity (MTT assay) and selectivity (kinase profiling) in cancer cell lines (e.g., HeLa, MCF-7). Correlate iodine’s electronegativity with activity; e.g., iodine’s bulkiness may hinder interactions in sterically constrained binding pockets .
  • Data Analysis : Apply multivariate regression to identify substituent effects on activity (e.g., Hammett σ constants for electronic effects) .

Q. How should discrepancies in reported biological activities of halogenated isoquinoline amines be addressed?

Methodological Answer:

  • Comparative Studies : Replicate experiments using standardized protocols (e.g., identical cell lines, IC50_{50} calculation methods). For example, inconsistent cytotoxicity data may arise from variations in cell viability assay conditions (e.g., incubation time, serum concentration) .
  • Structural Validation : Confirm compound identity via 1H^1H-NMR and LC-MS for each batch to rule out degradation or impurities.
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., iodine vs. fluorine substituents in apoptosis induction) .

Q. What in vitro and in vivo models are suitable for elucidating the mechanism of action of this compound?

Methodological Answer:

  • In Vitro Models :
    • Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays.
    • Cellular Pathways : Use Western blotting to assess downstream targets (e.g., phosphorylation of ERK1/2 or Akt) .
  • In Vivo Models :
    • Xenograft Studies : Administer the compound (10–50 mg/kg, i.p.) in immunodeficient mice bearing human tumor xenografts. Monitor tumor volume and histopathology for necrosis/apoptosis markers .
    • Toxicology : Evaluate liver/kidney function via serum ALT, AST, and creatinine levels to rule off-target effects .

Data Contradiction and Validation

Q. How can researchers resolve conflicting data on the stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability Studies : Store the compound in amber vials at -20°C, 4°C, and room temperature. Assess degradation via HPLC at 0, 1, 3, and 6 months. Iodinated compounds often degrade faster at room temperature due to light sensitivity .
  • Accelerated Testing : Use thermal cyclers to simulate long-term stability (40°C/75% RH for 1 month ≈ 6 months at 25°C). Compare results with Arrhenius equation predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.